3-Bromo-N,N-diethylisonicotinamide
Description
The compound likely features a pyridine ring substituted with bromine at position 3 and an N,N-diethylamide group. Such brominated heterocycles are typically intermediates in pharmaceutical or polymer synthesis, leveraging bromine’s reactivity for further functionalization .
Properties
IUPAC Name |
3-bromo-N,N-diethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-6-12-7-9(8)11/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYYGVOJDYRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethylisonicotinamide typically involves the bromination of N,N-diethylisonicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethylisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N,N-diethylisonicotinamide derivative with the amine group replacing the bromine atom .
Scientific Research Applications
3-Bromo-N,N-diethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethylisonicotinamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Table 1: Structural Features of Brominated Amides/Anilines
| Compound | Core Structure | Substituents | Functional Groups | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| 3-Bromo-N,N-diethylisonicotinamide* | Pyridine | Br (C3), N,N-diethylamide | Amide, pyridine | Hypothetical | - |
| 3-Bromo-N,N-dimethylaniline | Benzene | Br (C3), N,N-dimethylamine | Aniline | C₈H₁₀BrN | 200.08 |
| 3-Bromo-5-fluoro-N,N-diethylaniline | Benzene | Br (C3), F (C5), N,N-diethylamine | Aniline | C₁₀H₁₃BrFN | 246.12 |
| N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide | Benzene + dihydropyridine | Br (C3), methyl (C2), amide | Amide, dihydropyridine | C₁₄H₁₃BrN₂O₂ | 337.17 |
Notes:
Key Observations :
- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is common for aryl-bromine derivatives .
- Acid-catalyzed amidation is used for carboxamide synthesis .
Physicochemical Properties
Table 3: Comparative Properties
| Compound | Molecular Weight | logP (est.) | logD (pH 7.4) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 3-Bromo-N,N-dimethylaniline | 200.08 | 2.1 | - | 0 | 12.4 |
| 3-Bromo-5-fluoro-N,N-diethylaniline | 246.12 | 3.2 | - | 0 | 12.4 |
| N-(3-Bromo-2-methylphenyl)-... | 337.17 | 2.8 | - | 2 | 64.8 |
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